molecular formula C30H36N2O6S2 B284801 N-butyryl-N-(4-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide

N-butyryl-N-(4-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B284801
M. Wt: 584.8 g/mol
InChI Key: CEKSBUIFCZTJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyryl-N-(4-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

Further investigating the mechanisms of action of N-butyryl-N-(4-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide 43-9006 and its effects on various signaling pathways involved in tumor growth and proliferation.
4. Clinical trials: Conducting further clinical trials to investigate the safety and efficacy of this compound 43-9006 for the treatment of various types of cancer.
In conclusion, this compound 43-9006 is a promising compound that has been extensively studied for its potential therapeutic applications in cancer treatment. Its multi-kinase inhibitory activity, anti-tumor effects, and wide range of biochemical and physiological effects make it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

One advantage of N-butyryl-N-(4-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide 43-9006 for lab experiments is its potency and specificity as a multi-kinase inhibitor, which allows for targeted inhibition of specific signaling pathways. However, one limitation is that its effects may vary depending on the specific type of cancer being studied, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-butyryl-N-(4-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide 43-9006, including:
1. Combination therapy: Investigating the potential of this compound 43-9006 in combination with other drugs or therapies for enhanced anti-tumor activity.
2. Biomarker identification: Identifying biomarkers that can predict response to this compound 43-9006 treatment, which may help to personalize cancer treatment.
3.

Synthesis Methods

The synthesis of N-butyryl-N-(4-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide 43-9006 involves several steps, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with N-butylamine to form N-butyl-2,4-dimethylbenzenesulfonamide. This intermediate is then reacted with 4-aminophenylbutyric acid and 2,4-dimethylphenylsulfonyl chloride to form the final product.

Scientific Research Applications

N-butyryl-N-(4-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have potent anti-tumor activity in preclinical studies, and has been investigated in clinical trials for the treatment of various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.

Properties

Molecular Formula

C30H36N2O6S2

Molecular Weight

584.8 g/mol

IUPAC Name

N-[4-[butanoyl-(2,4-dimethylphenyl)sulfonylamino]phenyl]-N-(2,4-dimethylphenyl)sulfonylbutanamide

InChI

InChI=1S/C30H36N2O6S2/c1-7-9-29(33)31(39(35,36)27-17-11-21(3)19-23(27)5)25-13-15-26(16-14-25)32(30(34)10-8-2)40(37,38)28-18-12-22(4)20-24(28)6/h11-20H,7-10H2,1-6H3

InChI Key

CEKSBUIFCZTJNQ-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC=C(C=C1)N(C(=O)CCC)S(=O)(=O)C2=C(C=C(C=C2)C)C)S(=O)(=O)C3=C(C=C(C=C3)C)C

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)N(C(=O)CCC)S(=O)(=O)C2=C(C=C(C=C2)C)C)S(=O)(=O)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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